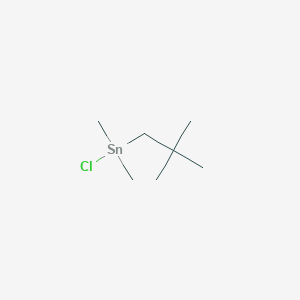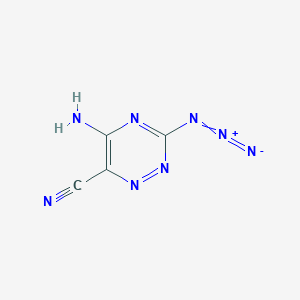
(3-Pyridin-4-yl-1,2-oxazol-5-yl)hydrazine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Pyridin-4-yl-1,2-oxazol-5-yl)hydrazine;hydrochloride typically involves the reaction of 3-pyridin-4-yl-1,2-oxazole with hydrazine in the presence of hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Análisis De Reacciones Químicas
Types of Reactions
(3-Pyridin-4-yl-1,2-oxazol-5-yl)hydrazine;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced products.
Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler hydrazine derivatives .
Aplicaciones Científicas De Investigación
(3-Pyridin-4-yl-1,2-oxazol-5-yl)hydrazine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Pyridin-4-yl-1,2-oxazol-5-yl)hydrazine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact mechanism depends on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
(3-Pyridin-4-yl-1,2-oxazol-5-yl)hydrazine: The base compound without the hydrochloride group.
(3-Pyridin-4-yl-1,2-oxazol-5-yl)hydrazine;hydrobromide: A similar compound with a hydrobromide group instead of hydrochloride.
Uniqueness
(3-Pyridin-4-yl-1,2-oxazol-5-yl)hydrazine;hydrochloride is unique due to its specific combination of functional groups, which provides distinct chemical and biological properties.
Propiedades
Número CAS |
90063-25-5 |
|---|---|
Fórmula molecular |
C8H9ClN4O |
Peso molecular |
212.63 g/mol |
Nombre IUPAC |
(3-pyridin-4-yl-1,2-oxazol-5-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C8H8N4O.ClH/c9-11-8-5-7(12-13-8)6-1-3-10-4-2-6;/h1-5,11H,9H2;1H |
Clave InChI |
PPIQQUZGGZQKFD-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C2=NOC(=C2)NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-({[4-(2-Bromopropanoyl)phenyl]acetyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14372241.png)
![Benzenesulfonic acid, 4-[(3-phenyl-2-propenylidene)amino]-](/img/structure/B14372243.png)

![2-{4-[Ethyl(octyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14372252.png)


![2,3-Dihydro-1H-pyrrolo[1,2-a]indole-5,8-dione](/img/structure/B14372262.png)

![2-[(Fluoroacetyl)oxy]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14372290.png)





